molecular formula C21H31ClN2O3S B11232865 1-[(2-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-cyclooctylpiperidine-3-carboxamide

Cat. No.: B11232865
M. Wt: 427.0 g/mol
InChI Key: NISAAXGJEQUGDW-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a cyclooctyl group, and a chlorophenyl methanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorobenzyl chloride with methanesulfonyl chloride to form 2-chlorobenzyl methanesulfonate . This intermediate is then reacted with piperidine and cyclooctylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-CYCLOOCTYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H31ClN2O3S

Molecular Weight

427.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-cyclooctylpiperidine-3-carboxamide

InChI

InChI=1S/C21H31ClN2O3S/c22-20-13-7-6-9-18(20)16-28(26,27)24-14-8-10-17(15-24)21(25)23-19-11-4-2-1-3-5-12-19/h6-7,9,13,17,19H,1-5,8,10-12,14-16H2,(H,23,25)

InChI Key

NISAAXGJEQUGDW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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